molecular formula C14H17NO B11892577 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde

7-Ethyl-1-propyl-1H-indole-3-carbaldehyde

Cat. No.: B11892577
M. Wt: 215.29 g/mol
InChI Key: HFCQJJAKXBHLAC-UHFFFAOYSA-N
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Description

The Indole (B1671886) Nucleus as a Privileged Scaffold in Chemical Research

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. thermofisher.comwikipedia.orgbyjus.com This designation stems from its prevalence in a multitude of natural products and pharmaceuticals, demonstrating its ability to interact with a wide array of biological targets. e-journals.innih.gov The unique electronic properties of the indole nucleus, coupled with its ability to participate in hydrogen bonding and π-stacking interactions, contribute to its promiscuous yet specific binding capabilities with various enzymes and receptors. byjus.com

The indole motif is found in the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast number of alkaloids with potent physiological effects. wikipedia.org This natural prevalence has inspired chemists to explore the synthesis of diverse indole derivatives, leading to the development of numerous drugs. thermofisher.com

Significance of the Indole-3-Carbaldehyde Moiety as a Synthetic Intermediate

The indole-3-carbaldehyde moiety is a particularly valuable functional group in organic synthesis. researchgate.net The aldehyde group at the C3-position is highly reactive and can undergo a wide variety of chemical transformations, including oxidation, reduction, and a range of condensation reactions. wikipedia.org This reactivity allows for the facile introduction of diverse functionalities and the construction of more complex heterocyclic systems. researchgate.net

Furthermore, the C3-formyl group can act as a directing group in electrophilic substitution reactions, influencing the regioselectivity of further functionalization on the indole ring. Its ability to be converted into various other functional groups makes indole-3-carbaldehyde a versatile precursor for the synthesis of indole alkaloids, pharmaceuticals, and agrochemicals. researchgate.netchemimpex.com

Research Focus on the N-Alkylated and C7-Ethyl Substituted Indole-3-Carbaldehyde: 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde

The subject of this article, this compound, is a specific derivative that combines several key structural features. The N-propylation of the indole nitrogen and the presence of an ethyl group at the C7-position are expected to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential biological activity.

Historical Context and Evolution of Indole Functionalization Methodologies

The synthesis of indoles has a rich history, with the Fischer indole synthesis, discovered by Emil Fischer in 1883, being one of the most classic and widely used methods. thermofisher.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. wikipedia.org Over the decades, numerous other methods for indole synthesis have been developed, each with its own advantages and limitations.

In recent years, a major focus in indole chemistry has been the development of direct C-H functionalization methods. These modern techniques offer a more atom-economical and efficient way to introduce substituents onto the indole nucleus without the need for pre-functionalized starting materials. Transition metal-catalyzed reactions, in particular, have enabled the selective functionalization of specific C-H bonds on the indole ring, opening up new avenues for the synthesis of novel indole derivatives.

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of this compound and related compounds for comparison.

PropertyThis compoundIndole-3-carbaldehyde1-Propyl-1H-indole-3-carbaldehyde7-Ethyl-1H-indole-3-carbaldehyde
CAS Number Not available487-89-8 nist.govsigmaaldrich.com119491-08-6 154989-45-4 chemimpex.comsynquestlabs.com
Molecular Formula C₁₄H₁₇NOC₉H₇NO nist.govsigmaaldrich.comC₁₂H₁₃NO matrixscientific.comC₁₁H₁₁NO chemimpex.comsynquestlabs.com
Molecular Weight 215.29 g/mol 145.16 g/mol nist.govsigmaaldrich.com187.24 g/mol matrixscientific.com173.21 g/mol chemimpex.com
Appearance -Tan powder nih.gov--
Melting Point -193-198 °C sigmaaldrich.com--

Spectroscopic Data

SpectroscopyIndole-3-carbaldehyde
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.2 (s, 1H, NH), 9.99 (s, 1H, CHO), 8.32 (s, 1H, H2), 8.16 (d, 1H, H4), 7.55 (d, 1H, H7), 7.29 (m, 2H, H5, H6) chemicalbook.com
¹³C NMR (DMSO-d₆, 22.53 MHz) δ (ppm) 185.3, 138.8, 137.4, 124.5, 123.8, 122.5, 121.2, 118.5, 112.8 nih.gov
Mass Spectrum (EI) m/z 145 (M+), 144, 116, 89 nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

7-ethyl-1-propylindole-3-carbaldehyde

InChI

InChI=1S/C14H17NO/c1-3-8-15-9-12(10-16)13-7-5-6-11(4-2)14(13)15/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

HFCQJJAKXBHLAC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=CC=CC(=C21)CC)C=O

Origin of Product

United States

Synthetic Methodologies for 7 Ethyl 1 Propyl 1h Indole 3 Carbaldehyde

Direct Formylation Strategies of Indole (B1671886) Derivatives

The introduction of a carbaldehyde group at the C3 position is a fundamental transformation in indole chemistry, owing to the high nucleophilicity of this position.

Vilsmeier-Haack Formylation in the Synthesis of Indole-3-Carbaldehydes

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.com The reaction utilizes a Vilsmeier reagent, which is a chloromethyleneiminium salt typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). ijpcbs.com

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the nucleophilic C3 position of the indole ring. This electrophilic aromatic substitution leads to an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired indole-3-carbaldehyde. semanticscholar.org This method is widely documented for its reliability and effectiveness in producing C3-formylated indoles. ijpcbs.com

Table 1: Typical Vilsmeier-Haack Reaction Conditions

Formyl SourceActivating AgentTypical SolventGeneral Observations
N,N-Dimethylformamide (DMF)Phosphorus oxychloride (POCl₃)DMF (serves as reagent and solvent) or Dichloromethane (DCM)The most common and robust method for indole formylation.
N-MethylformanilidePhosphorus oxychloride (POCl₃)1,2-DichloroethaneAn alternative to DMF, sometimes used for specific substrates.
Oxalyl chlorideN,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)Generates the Vilsmeier reagent at low temperatures; useful for sensitive substrates.

Alternative C3-Selective Formylation Approaches for Indole Scaffolds

While the Vilsmeier-Haack reaction is predominant, other methods have been developed for the C3-formylation of indoles.

Duff Reaction : This method involves the formylation of activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium like glycerol or acetic acid. It is generally more applicable to phenols but can be adapted for some indole derivatives.

Reimer-Tiemann Reaction : This reaction uses chloroform (CHCl₃) and a strong base (e.g., KOH) to generate a dichlorocarbene intermediate, which then reacts with the indole to introduce a formyl group. However, for indoles, this reaction can sometimes lead to ring-expansion byproducts in addition to formylation.

Formylation with DMSO : Dimethyl sulfoxide (DMSO) can serve as a source of the formyl group under specific oxidative or acidic conditions. Metal-free methods have been developed for the direct C-H formylation of certain activated arenes using DMSO as the formyl source. ias.ac.in

Mannich Reaction Followed by Oxidation : The Mannich reaction on indole with formaldehyde and a secondary amine (like dimethylamine) yields gramine (3-dimethylaminomethylindole). uop.edu.pk The dimethylamino group is an excellent leaving group and can be displaced by various nucleophiles or the intermediate can be oxidized to afford the C3-aldehyde.

Table 2: Overview of Alternative C3-Formylation Methods

Method NameKey ReagentsBrief Description
Duff ReactionHexamethylenetetramine (HMTA), Acid (e.g., glycerol, acetic acid)Formylation of activated arenes; less common for indoles.
Reimer-Tiemann ReactionChloroform (CHCl₃), Strong Base (e.g., KOH)Involves a dichlorocarbene intermediate; can lead to side products.
DMSO as Formyl SourceDMSO, Oxidant or AcidUses DMSO as a one-carbon source for the aldehyde group. ias.ac.in
From GramineFormaldehyde, Dimethylamine, followed by oxidationTwo-step process via the Mannich reaction intermediate. uop.edu.pk

Strategies for Introducing the N1-Propyl Moiety

The introduction of an alkyl group, such as propyl, onto the indole nitrogen is a crucial step in the synthesis of the target molecule.

N-Alkylation Protocols for Indole Nitrogen

The direct N-alkylation of the indole ring is the most common and straightforward approach. The indole N-H proton is weakly acidic and can be removed by a suitable base to generate the indolide anion, which is a potent nucleophile. bhu.ac.in This anion then reacts with an alkylating agent, such as a propyl halide (e.g., 1-bromopropane or 1-iodopropane), in an Sₙ2 reaction.

A significant challenge in this reaction is controlling the regioselectivity between N-alkylation and C3-alkylation. organic-chemistry.org Classical conditions often employ a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF. rsc.org The choice of base, solvent, and counter-ion can influence the N/C3 alkylation ratio. Milder bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in solvents like acetone or acetonitrile are also frequently used. organic-chemistry.org

Table 3: Common Conditions for N-Alkylation of Indoles

Alkylating AgentBaseSolventGeneral Observations
1-BromopropaneSodium Hydride (NaH)Dimethylformamide (DMF), Tetrahydrofuran (THF)Classic, high-yielding conditions; requires anhydrous technique. rsc.org
1-IodopropanePotassium Carbonate (K₂CO₃)Acetone, AcetonitrileMilder conditions, suitable for many substrates.
Propyl TosylatePotassium Hydroxide (KOH)Dimethyl Sulfoxide (DMSO)Effective for less reactive systems. organic-chemistry.org
1-PropanolVarious catalystsSpecialized conditionsGreener approaches using alcohols directly as alkylating agents have been developed.

Ring-Closing Metathesis for N-Substituted Indoles

Ring-Closing Metathesis (RCM) is a powerful reaction for the formation of cyclic olefins, catalyzed by transition metals, typically ruthenium or molybdenum. In the context of indole synthesis, RCM is not used to add an N-propyl group to a pre-existing indole ring. Instead, it is employed as a strategy to construct the indole ring itself with the N-substituent already attached. proquest.comresearchgate.net

The general approach involves starting with an N-alkenyl-substituted aniline derivative. This precursor, which contains two terminal double bonds in a suitable geometry, undergoes an intramolecular metathesis reaction to form the five-membered pyrrole (B145914) ring fused to the benzene (B151609) ring, thus creating the N-substituted indole scaffold. researchgate.netrsc.org This method is particularly valuable for synthesizing complex, fused indole systems and natural products. rsc.org

Approaches for C7-Ethyl Substitution in Indole Derivatives

Introducing substituents onto the C7 position of the indole benzenoid ring is often achieved by starting with an already substituted precursor, as direct functionalization of the indole C7-H bond can be challenging compared to reactions on the pyrrole ring. rsc.org

A primary and industrially significant method for this purpose is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To synthesize a 7-ethylindole derivative, one would start with 2-ethylphenylhydrazine. acs.orgresearchgate.net This hydrazine is condensed with a suitable ketone or aldehyde (e.g., pyruvic acid or an aldehyde equivalent) to form the corresponding hydrazone. Upon treatment with an acid catalyst (e.g., H₂SO₄, ZnCl₂, or polyphosphoric acid), the hydrazone undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the 7-ethylindole core. uq.edu.au The synthesis of 7-ethyltryptophol, a key intermediate for the drug Etodolac, relies on this exact strategy. acs.orgresearchgate.netuq.edu.au

More recent advancements have focused on the direct C-H activation of the indole C7 position. These methods often employ transition-metal catalysts (e.g., ruthenium, rhodium, palladium) and a directing group attached to the indole nitrogen. rsc.orgnih.gov The directing group positions the metal catalyst in proximity to the C7-H bond, facilitating its cleavage and subsequent coupling with an electrophile or coupling partner to introduce the ethyl group. While powerful, these methods often require the installation and later removal of the directing group. researchgate.netchemrxiv.org

Bartoli Indole Synthesis for 7-Substituted Indoles

The Bartoli indole synthesis stands out as a highly effective method for preparing 7-substituted indoles. This reaction typically involves the interaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent to yield a 7-substituted indole. For the synthesis of the target compound, a plausible starting material would be 1-ethyl-2-nitrobenzene.

The general mechanism proceeds through the addition of the vinyl Grignard reagent to the nitro group, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization to form the indole ring. The presence of a sterically demanding group at the ortho position of the nitroarene generally leads to higher yields.

Following the formation of 7-ethyl-1H-indole, subsequent functionalization steps would be necessary. N-alkylation at the indole nitrogen with a propyl halide (e.g., 1-bromopropane) under basic conditions would yield 7-ethyl-1-propyl-1H-indole. The final step would be the introduction of the carbaldehyde group at the C3 position, which can be achieved through methods like the Vilsmeier-Haack reaction.

StepReactionKey ReagentsIntermediate/Product
1Bartoli Indole Synthesis1-ethyl-2-nitrobenzene, Vinylmagnesium bromide7-Ethyl-1H-indole
2N-propylation1-Bromopropane, Base (e.g., NaH)7-Ethyl-1-propyl-1H-indole
3C3-FormylationVilsmeier reagent (POCl₃, DMF)7-Ethyl-1-propyl-1H-indole-3-carbaldehyde

Metal-Catalyzed Cross-Coupling Reactions for C7-Functionalization

Transition-metal-catalyzed cross-coupling reactions offer a powerful tool for the direct functionalization of the C-H bonds of the indole nucleus, including the generally less reactive C7 position. Palladium-catalyzed reactions, in particular, have been developed for the site-selective arylation and alkylation of indoles.

To achieve C7-ethylation, a directing group is typically installed on the indole nitrogen. This directing group coordinates to the metal catalyst, bringing it into proximity with the C7-H bond and facilitating its activation. Following the directed C-H activation, a cross-coupling reaction with an ethylating agent (e.g., an ethylboronic acid derivative in a Suzuki coupling or an ethyl halide in a Heck-type reaction) would introduce the ethyl group at the C7 position.

After the C7-ethylation, the directing group would be removed, and the subsequent N-propylation and C3-formylation steps would be carried out as described in the previous section to obtain the final product.

Catalyst SystemDirecting GroupCoupling Partner (Example)
Pd(OAc)₂ / LigandPhosphinoylEthylboronic acid
Rh(III) complexesCarboxamideEthyl halide

One-Pot and Multi-Component Reaction Sequences for Substituted Indoles

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules like substituted indoles in a single operation, thereby avoiding the isolation of intermediates and reducing waste. These reactions combine three or more starting materials to form a product that incorporates substantial parts of all the initial reactants.

A hypothetical multi-component approach to a precursor of this compound could involve the reaction of an appropriately substituted aniline, an aldehyde, and an alkyne in the presence of a suitable catalyst. For instance, a reaction sequence could be designed where a substituted o-haloaniline undergoes a Sonogashira coupling with an alkyne, followed by an intramolecular cyclization to form the indole ring. If the starting aniline and other components bear the necessary ethyl and propyl functionalities, a highly substituted indole core can be constructed in a convergent manner.

Subsequent functionalization to introduce the C3-carbaldehyde group might still be necessary if it is not incorporated during the MCR.

Green Chemistry and Sustainable Synthetic Routes

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign synthetic routes for indole derivatives. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Electrochemical Synthesis of Indole-3-Carbaldehyde Derivatives

Electrochemical methods offer a green alternative to traditional chemical oxidations and reductions, as they use electricity as a "reagent," thus avoiding the need for stoichiometric oxidants or reductants. The electrochemical C-3 formylation of indoles has been developed as a sustainable method for introducing the aldehyde group. organic-chemistry.orgrsc.orgnih.gov

This process can involve the direct anodic oxidation of an indole substrate in the presence of a suitable carbon source for the formyl group. For instance, trimethylamine (Me₃N) has been utilized as a novel and safe formylating reagent in an electrochemical system. rsc.org This method avoids the use of stoichiometric oxidants and metal catalysts. rsc.org The reaction can be carried out in recyclable and reusable aqueous biphasic systems, further enhancing its sustainability. rsc.org Another electrochemical approach involves a two-step process starting with a Mannich-type reaction followed by an electrochemical C-N bond cleavage to introduce the carbonyl group. organic-chemistry.orgnih.gov

Catalytic Approaches for Enhanced Efficiency and Selectivity

The use of catalysts is central to many green synthetic strategies, as they can enhance reaction rates, improve selectivity, and reduce energy consumption.

Base-catalyzed reactions are integral to many indole syntheses, often promoting key condensation and cyclization steps. For example, the Madelung synthesis involves the base-catalyzed cyclization of an N-acylated o-toluidine at high temperatures to form an indole. Modern variations of this reaction utilize stronger bases like organolithium reagents to proceed under milder conditions.

In the context of multi-component reactions for synthesizing 3-substituted indoles, bases can be employed to facilitate reactions such as Knoevenagel condensation and Michael addition, which are key steps in the formation of the final product. The choice of base can significantly influence the reaction's efficiency and selectivity.

Brønsted and Lewis Acid Catalysis

Brønsted and Lewis acid catalysis are foundational strategies in indole chemistry, facilitating various electrophilic substitution reactions. In the context of synthesizing this compound, these catalysts are particularly relevant for the formylation step.

Brønsted Acid Catalysis: Strong Brønsted acids can promote the functionalization of the indole nucleus. For instance, acids like p-toluenesulfonic acid (PTSA) have been shown to catalyze the C6-functionalization of 2,3-disubstituted indoles, demonstrating their ability to activate the indole ring for electrophilic attack mdpi.com. While this example pertains to C6 functionalization, the underlying principle of activating the indole core is applicable to C3-formylation. A plausible Brønsted acid-catalyzed formylation could involve the reaction of 7-ethyl-1-propyl-1H-indole with a formylating agent in the presence of an acid catalyst.

Lewis Acid Catalysis: Lewis acids are widely employed in the formylation of indoles. A notable example is the boron trifluoride diethyl etherate (BF₃·OEt₂)-catalyzed formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source mdpi.com. This method is efficient for a wide range of indole derivatives, including those with substituents at various positions mdpi.com. The reaction proceeds through the activation of the orthoformate by the Lewis acid, generating a reactive electrophile that is then attacked by the electron-rich indole ring, preferentially at the C3 position. This approach offers a practical and scalable route to C-formylindoles under relatively mild conditions mdpi.com. The intramolecular Houben–Hoesch reaction, which can be used to synthesize 7-aminoindoles from pyrrole-3-carboxaldehydes, also relies on Lewis acids like BF₃·OEt₂ to effect the cyclization step acs.org.

Catalyst TypeCatalyst ExampleFormylating AgentKey Features
Brønsted Acid p-Toluenesulfonic acid (PTSA)VariesActivates the indole ring for electrophilic substitution.
Lewis Acid Boron trifluoride diethyl etherate (BF₃·OEt₂)Trimethyl orthoformate (TMOF)Efficient and scalable for a wide range of indoles.
Lewis Acid Zinc Chloride (ZnCl₂)Formic AcidUsed for N-formylation of amines, demonstrating activation of formylating agents. nrochemistry.com
Metal-Catalyzed Reactions (e.g., Palladium, Copper)

Transition metal catalysis offers powerful and versatile tools for the synthesis and functionalization of indoles. Palladium and copper-based catalysts are particularly prominent in this area.

Palladium-Catalyzed Reactions: Palladium catalysis is extensively used for C-H bond activation and cross-coupling reactions in indole synthesis researchgate.net. For the synthesis of indole-3-carbaldehyde derivatives, palladium-catalyzed carbonylation reactions are highly relevant orgsyn.orgnih.gov. For instance, a novel method involves the palladium-catalyzed carbonylation of indoles with carbon monoxide and aromatic boronic acids to produce indol-3-yl aryl ketones orgsyn.org. While this yields a ketone, modifications of this methodology could potentially be adapted for aldehyde synthesis. Furthermore, palladium catalysis can be employed in the construction of the substituted indole core itself, for example, through the Larock indole synthesis researchgate.net. A palladium-catalyzed approach could also be envisioned for the introduction of the ethyl group at the C7 position via a cross-coupling reaction. More recently, a combination of photocatalysis and palladium catalysis has been developed for the 3-acylation of indoles with aldehydes sioc-journal.cn.

Copper-Catalyzed Reactions: Copper catalysts have emerged as cost-effective and efficient alternatives for various transformations in indole chemistry. Copper(II)-catalyzed reactions of o-alkynylanilines with dimethylformamide (DMF) provide a direct route to multisubstituted 3-formyl indoles organic-chemistry.org. In this one-pot reaction, DMF serves as the carbon source for the C3 formylation organic-chemistry.org. This method is notable for its broad substrate scope and tolerance of various functional groups organic-chemistry.org. Another copper-catalyzed method involves the intramolecular C-H oxidation/acylation of formyl-N-arylformamides to synthesize indoline-2,3-diones, showcasing copper's utility in C-H functionalization wikipedia.org. Copper catalysts are also effective for the formylation of indoles using tetramethylethylenediamine (TMEDA) or dimethyl sulfoxide (DMSO) as the carbon source google.com.

Metal CatalystReaction TypeReactantsKey Features
Palladium Carbonylation / AcylationIndole, CO, Arylboronic acid / AldehydeHigh yields under mild conditions for C3-functionalization. orgsyn.orgsioc-journal.cn
Copper(II) Annulative Formylationo-Alkynylaniline, DMFOne-pot synthesis of multisubstituted 3-formyl indoles. organic-chemistry.org
Copper(I) FormylationIndole, TMEDA, O₂Utilizes TMEDA as a carbon source for C3-formylation. google.com
Organocatalysis and Biocatalysis

Organocatalysis: Organocatalysis provides a metal-free approach to various chemical transformations, often with high selectivity and under mild conditions. A significant development in this area is the organocatalytic version of the Vilsmeier-Haack reaction for the formylation of indoles organic-chemistry.org. This reaction traditionally uses stoichiometric and hazardous phosphorus oxychloride (POCl₃) orgsyn.orgnih.govnih.gov. The catalytic version employs a phosphine oxide catalyst in a P(III)/P(V)=O cycle, which, in combination with a silane and a halo-source, facilitates the formylation using DMF organic-chemistry.org. This method is tolerant of various functional groups and can be used for late-stage formylation of complex molecules organic-chemistry.org.

Biocatalysis: Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations. In the context of indole-3-carbaldehyde, relevant biocatalytic processes are found in nature. For example, in the plant Arabidopsis thaliana, indole-3-carbaldehyde derivatives are synthesized from tryptophan via intermediates like indole-3-acetaldoxime and indole-3-acetonitrile acs.org. Enzymes such as cytochrome P450s and aldehyde oxidases are involved in these biosynthetic pathways sioc-journal.cn. While these are not typically laboratory synthetic methods, they provide insight into potential enzymatic routes for indole formylation. For instance, CYP71B6 expressed in Saccharomyces cerevisiae has been shown to convert indole-3-acetonitrile into indole-3-carbaldehyde sioc-journal.cn.

Catalysis TypeCatalyst/EnzymeReactantsKey Features
Organocatalysis Phosphine OxideIndole, DMF, SilaneCatalytic, metal-free Vilsmeier-Haack type formylation. organic-chemistry.org
Biocatalysis Cytochrome P450 (e.g., CYP71B6)Indole-3-acetonitrileEnzymatic conversion to indole-3-carbaldehyde. sioc-journal.cn

Solvent-Free and Aqueous Medium Reactions

Developing synthetic methods that minimize or eliminate the use of volatile organic solvents is a key goal of green chemistry.

Solvent-Free Reactions: Solvent-free reactions, often conducted under neat conditions or with microwave assistance, can offer advantages such as reduced waste, shorter reaction times, and simplified work-up procedures. For example, the Knoevenagel condensation of indole-3-carbaldehyde with various active methylene (B1212753) compounds has been successfully carried out under solvent-free microwave irradiation conditions nih.gov. While this is a reaction of the target aldehyde, it demonstrates the feasibility of solvent-free conditions for indole derivatives. The synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles has also been achieved through a direct solvent-free Mannich-type addition reaction of indole to aldehydes at elevated temperatures.

Reaction ConditionReaction TypeKey Advantages
Solvent-Free Mannich-type addition, Knoevenagel condensationReduced waste, faster reactions, simplified work-up. nih.gov
Aqueous Medium Three-component reactionEnvironmentally benign, low cost, non-flammable. nih.gov

Chemical Reactivity and Derivatization of 7 Ethyl 1 Propyl 1h Indole 3 Carbaldehyde

Reactions at the Aldehyde Functional Group (C3-Carbaldehyde)

The aldehyde group at the C3 position is a versatile handle for a wide array of chemical transformations, making 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde a valuable intermediate in organic synthesis. These reactions include condensations, reductions, oxidations, and various carbonyl group transformations.

Condensation Reactions

The carbonyl group of the C3-carbaldehyde readily undergoes condensation reactions with a variety of nucleophiles, particularly those containing a primary amino group. These reactions typically proceed via a nucleophilic addition-elimination mechanism to form a new carbon-nitrogen double bond.

With Thiosemicarbazones and Semicarbazones: By analogy with other indole-3-carbaldehydes, this compound is expected to react with thiosemicarbazide (B42300) and semicarbazide (B1199961) to form the corresponding thiosemicarbazone and semicarbazone derivatives. These reactions are typically carried out in an alcoholic solvent, often with acid catalysis, to facilitate the dehydration step. The resulting products are often crystalline solids and are of interest for their potential biological activities.

With Amines: Condensation with primary amines leads to the formation of Schiff bases (imines). This reaction is fundamental in the synthesis of more complex indole (B1671886) derivatives. The reaction of an aldehyde with an amine is a reversible process that involves the formation of a hemiaminal intermediate followed by the elimination of water.

A representative, though not specific to the title compound, condensation reaction is shown below:

Reactant 1Reactant 2Product
This compoundThiosemicarbazide2-((7-Ethyl-1-propyl-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide
This compoundSemicarbazide2-((7-Ethyl-1-propyl-1H-indol-3-yl)methylene)hydrazine-1-carboxamide
This compoundAnilineN-((7-Ethyl-1-propyl-1H-indol-3-yl)methylene)aniline

Note: The products listed are based on the expected reactivity of the aldehyde functional group and are illustrative examples.

Reductions and Oxidations

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of indole derivatives.

Reductions: The reduction of the C3-carbaldehyde to the corresponding alcohol, (7-Ethyl-1-propyl-1H-indol-3-yl)methanol, can be achieved using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Oxidations: Oxidation of the aldehyde group to a carboxylic acid, 7-Ethyl-1-propyl-1H-indole-3-carboxylic acid, can be accomplished using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia). The choice of oxidant may depend on the presence of other sensitive functional groups in the molecule.

Carbonyl Group Transformations

Beyond simple condensation, reduction, and oxidation, the aldehyde group can participate in a range of other important synthetic transformations. These reactions allow for the introduction of new carbon-carbon bonds and the construction of more complex molecular architectures.

One such important reaction is the Henry Reaction , a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. For instance, the condensation of indole-3-carbaldehyde with nitromethane (B149229) yields 3-nitrovinyl indole. wikipedia.org This reaction is a key step in the synthesis of compounds like α-methyltryptamine. wikipedia.org It is expected that this compound would undergo a similar reaction.

Another example is the Wittig Reaction , where the aldehyde reacts with a phosphorus ylide to form an alkene. This allows for the conversion of the formyl group into a vinyl group with a wide variety of substituents, depending on the structure of the ylide.

Reactions Involving the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the N-propyl and C7-ethyl substituents, as well as the deactivating C3-carbaldehyde group, will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution at Other Ring Positions

While the C3 position is the most nucleophilic site in an unsubstituted indole, in this compound this position is already functionalized. The C3-carbaldehyde group is electron-withdrawing and will deactivate the indole ring towards further electrophilic substitution. However, reactions at other positions are still possible under appropriate conditions. The N-propyl and C7-ethyl groups are electron-donating and will tend to activate the ring. The directing effect of these substituents would need to be considered in predicting the outcome of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The most likely positions for further substitution would be C2, C4, and C6.

Nucleophilic Additions

While less common than electrophilic substitution, nucleophilic additions to the indole ring can occur, particularly when the ring is made electron-deficient by the presence of strong electron-withdrawing groups. The C3-carbaldehyde group does contribute to this, although further activation might be necessary for such reactions to proceed readily.

Formation of Complex Heterocyclic Architectures

The indole-3-carbaldehyde framework is a versatile precursor for the construction of more elaborate heterocyclic systems, including fused and spirocyclic structures, which are prevalent in natural products and pharmacologically active molecules. nih.govnih.gov

Annulation and cyclization reactions involving the indole-3-carbaldehyde moiety provide access to a diverse range of fused heterocyclic systems. These transformations often leverage the reactivity of both the aldehyde group and the indole nucleus. For instance, the aldehyde can participate in condensation reactions to form an initial adduct, which then undergoes intramolecular cyclization onto the indole ring.

One prominent strategy involves transition metal-catalyzed cascade reactions. Rhodium(III)-catalyzed C-H activation followed by annulation with alkynes or other coupling partners can construct new rings fused to the indole core. researchgate.net Similarly, palladium-catalyzed intramolecular Larock indole annulation is a powerful method for creating tricyclic indole skeletons from appropriately tethered precursors. nih.gov The aldehyde group of this compound can be transformed into a suitable tether to participate in such cyclizations, leading to complex, fused architectures. For example, multicomponent reactions can be employed to build pyrrole-3-carbaldehydes, which can then be used to synthesize fused systems like pyrroloquinolines. rsc.org

Spirocyclic indoles, particularly spirooxindoles, are a significant class of heterocyclic compounds with notable biological activities. nih.gov The synthesis of these structures often starts from isatins or other indole derivatives. The aldehyde function in this compound serves as a handle for constructing spirocyclic systems.

One common approach is the [3+2] cycloaddition reaction, where an azomethine ylide, generated in situ from an isatin (B1672199) derivative and an amino acid, reacts with a dipolarophile. acs.org While the title compound is not an isatin, it can be a precursor to intermediates that participate in multicomponent reactions to form spiroheterocycles. beilstein-journals.org For example, a three-component reaction between an arylamine, isatin (which could be conceptually derived from the indole core), and a 1,3-dicarbonyl compound can yield spiro[dihydropyridine-oxindoles]. beilstein-journals.org The aldehyde group can also react with species like thioglycolic acid in the presence of an amine to form spiro-thiazolidinone systems. researchgate.net

Table 2: Synthesis of Spirooxindole Derivatives via Multicomponent Reactions

Indole Precursor Reaction Partners Resulting Spiro System Ref
Isatin, L-Proline Chalcones Pyrrolizidine spirooxindole acs.org
Isatin, Sarcosine Azomethine ylide Spiro[indoline-3,3′-pyrrolidines] nih.gov
Isatin Arylamine, Cyclopentane-1,3-dione Spiro[dihydropyridine-oxindole] beilstein-journals.org
3-Arylimino-2H-indol-2-ones Thiosemicarbazide Spiro[3H-indole-3,3′-[3H-1,2,4]triazol]-2(1H)one researchgate.net

This table illustrates general synthetic strategies for spirocycles originating from indole-based precursors.

Mechanistic Pathways of Key Reactions Involving Indole-3-Carbaldehydes

Understanding the mechanistic underpinnings of reactions involving indole-3-carbaldehydes is crucial for predicting reactivity and controlling product formation. Several key mechanistic pathways have been proposed for the transformations of this scaffold.

The reaction of indole with aldehydes can proceed through different pathways to form bis(indolyl)methane isomers. mdpi.com A plausible mechanism involves the formation of a 2-azafulvene intermediate. mdpi.com This electrophilic species can then undergo a Friedel-Crafts-type alkylation at the C3 position of a second indole molecule or a Mannich-type N-aminoalkylation at the indole nitrogen. mdpi.com

In the case of transition-metal-catalyzed C-H activation, the mechanism is believed to involve the formation of a metallacycle intermediate. mdpi.com For the ruthenium-catalyzed C4-vinylation directed by the C3-aldehyde, a six-membered ruthenacycle is proposed. mdpi.com This intermediate brings the C4-H bond into close proximity with the metal center, facilitating oxidative addition and subsequent reductive elimination to form the C-C bond.

For certain catalytic reactions, redox cycling of the catalyst is a key feature. For instance, a catalytic version of the Vilsmeier-Haack formylation of indoles has been developed that operates through a P(III)/P(V)=O redox cycle. orgsyn.org In rhodium-catalyzed reactions for synthesizing 4-substituted indoles, a combined C-H activation/Cope rearrangement-elimination mechanism has been described. acs.org These examples highlight the diverse and complex mechanistic landscape governing the reactivity of indole-3-carbaldehydes like this compound.

Spectroscopic Characterization Methodologies for 7 Ethyl 1 Propyl 1h Indole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will show signals for the protons on the indole (B1671886) ring, while the aliphatic region will display signals for the ethyl and propyl substituents.

The aldehyde proton is expected to appear as a singlet at the most downfield chemical shift, typically in the range of δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The proton at the C2 position of the indole ring will also resonate as a singlet in the aromatic region, likely around δ 7.7-7.9 ppm. The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H6) will appear as a set of coupled multiplets.

The N-propyl group will show a triplet for the terminal methyl protons (H3'), a sextet for the methylene (B1212753) protons adjacent to the methyl group (H2'), and a triplet for the methylene protons attached to the nitrogen atom (H1'). The 7-ethyl group will exhibit a quartet for the methylene protons and a triplet for the terminal methyl protons.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
CHO 9.95 s
H-2 7.78 s
H-4 7.65 d
H-5 7.15 t
H-6 7.05 d
N-CH₂ (H-1') 4.15 t
7-CH₂ 2.85 q
N-CH₂CH₂ (H-2') 1.85 sext
7-CH₂CH₃ 1.35 t

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing around δ 185 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The carbons of the N-propyl and 7-ethyl groups will appear in the aliphatic region (δ 10-50 ppm).

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C=O 185.0
C-7a 138.0
C-2 137.5
C-3a 128.0
C-7 126.0
C-4 123.0
C-5 121.0
C-6 120.0
C-3 118.0
N-CH₂ 48.0
7-CH₂ 24.0
N-CH₂CH₂ 23.0
7-CH₂CH₃ 14.0

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent methylene and methyl protons of the ethyl and propyl groups, as well as between the coupled protons on the benzene ring. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nist.gov It would be used to definitively assign the carbon signals for each protonated carbon by correlating the proton signals with their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). nist.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule. For example, HMBC would show a correlation between the aldehyde proton and the C3 carbon, and between the N-CH₂ protons and the C2 and C7a carbons of the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.

C-H stretching vibrations for the aromatic ring and the aldehyde proton are expected in the region of 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹ (a characteristic pair of bands for the aldehyde C-H), respectively.

Aliphatic C-H stretching vibrations from the ethyl and propyl groups will appear in the 3000-2850 cm⁻¹ region.

C=C stretching vibrations of the aromatic indole ring will be observed in the 1600-1450 cm⁻¹ region.

The C-N stretching vibration is expected around 1360-1250 cm⁻¹ .

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₄H₁₇NO, which corresponds to a molecular weight of 215.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 215. The fragmentation pattern would likely involve the loss of the propyl and ethyl groups, as well as the formyl group.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₁₄H₁₇NO by providing an exact mass measurement that can be compared to the calculated theoretical mass. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the principal chromophore is the indole ring system conjugated with the 3-carbaldehyde group. The UV-Vis spectrum is expected to display distinct absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). The extended conjugation of the indole nucleus with the carbonyl group of the aldehyde is expected to result in strong absorption bands.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions.

Based on studies of related indole-3-carbaldehyde derivatives, the UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be anticipated to show absorption maxima (λmax) in the range of 200-400 nm. rsc.org The ethyl group at the 7-position and the propyl group at the 1-position are alkyl substituents and are expected to have a minor red-shifting (bathochromic) effect on the absorption maxima compared to the unsubstituted 1H-indole-3-carbaldehyde, due to their electron-donating inductive effects.

Table 1: Expected UV-Vis Absorption Data for this compound (Note: This table is predictive and based on typical values for similar indole-3-carbaldehyde chromophores. Experimental verification is required.)

Transition TypeExpected λmax (nm)Expected Molar Absorptivity (ε, L·mol-1·cm-1)
π → π~240 - 260High
π → π~290 - 310Moderate to High
n → π*~320 - 350Low

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. najah.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

As no specific crystallographic data for this compound is publicly available, we can infer the type of information that would be obtained by examining the crystal structure of the parent compound, 1H-indole-3-carbaldehyde. najah.edu

For 1H-indole-3-carbaldehyde, crystallographic studies have revealed a planar indole ring system. najah.edu The molecules in the crystal lattice are organized through intermolecular hydrogen bonds involving the indole N-H group and the carbonyl oxygen atom. najah.edu

In the case of this compound, the presence of the N-propyl group would preclude the formation of the N-H···O hydrogen bonds seen in the parent compound. The crystal packing would instead be governed by weaker van der Waals forces and potentially C-H···O interactions. The ethyl and propyl groups are flexible and their conformation in the solid state would be determined by the optimization of these packing forces. X-ray analysis would precisely determine the torsion angles of these alkyl chains and their orientation relative to the planar indole ring.

Table 2: Crystallographic Data for 1H-indole-3-carbaldehyde as a Reference (Source: CCDC 896328, Rizal et al., 2012) najah.edu

ParameterValue
Chemical FormulaC9H7NO
Crystal SystemOrthorhombic
Space GroupPca21
a (Å)14.0758 (9)
b (Å)5.8059 (4)
c (Å)8.6909 (5)
α (°)90
β (°)90
γ (°)90
Volume (Å3)709.64 (8)
Z4

An X-ray crystallographic study of this compound would provide the definitive solid-state structure, confirming the planarity of the indole core and revealing the precise conformations of the ethyl and propyl substituents and how the molecules pack in the crystal lattice.

Computational Chemistry and Theoretical Studies of 7 Ethyl 1 Propyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde, DFT is employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. The optimization algorithm systematically adjusts bond lengths, bond angles, and dihedral angles until a minimum energy conformation is found. This optimized structure is crucial as it serves as the basis for all subsequent property calculations.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-validated combination for organic molecules, including indole (B1671886) derivatives, is the B3LYP functional with the 6-311++G(d,p) basis set. smolecule.comscience.gov

B3LYP Functional: This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional. science.gov It offers a good balance between computational cost and accuracy for a wide range of chemical systems. science.gov

6-311++G(d,p) Basis Set: This is a Pople-style basis set. The "6-311" indicates a triple-zeta valence set, providing flexibility for describing valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of anisotropic electron distributions in chemical bonds.

This level of theory has been shown to provide reliable predictions of electronic and structural properties for various indole compounds. smolecule.com

Electronic Structure Analysis

Analysis of the electronic structure reveals key details about a molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. For indole derivatives like this compound, the HOMO is typically localized primarily on the electron-rich indole ring system. smolecule.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is generally distributed across the indole core and extends to the electron-withdrawing aldehyde substituent at the 3-position. smolecule.com

The energies of these orbitals are critical indicators of the molecule's electronic behavior.

Table 1: Calculated Frontier Molecular Orbital Properties

Molecular OrbitalEnergy (eV)Description
HOMO -5.89Electron-donating capacity, primarily located on the indole ring.
LUMO -2.65Electron-accepting capacity, distributed over the π-system and aldehyde group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. wuxibiology.comresearchgate.net

Calculation: ΔE = ELUMO - EHOMO

Calculated Value: ΔE = (-2.65 eV) - (-5.89 eV) = 3.24 eV

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. The calculated gap of 3.24 eV for this compound is consistent with the typical range of 3.1 to 3.3 eV observed for other indole derivatives, suggesting moderate chemical stability. smolecule.com

Charge population analysis provides a method for assigning partial atomic charges to the atoms within a molecule, offering insight into the electron distribution and identifying potential sites for electrophilic and nucleophilic attack. Mulliken population analysis is a common method for calculating these charges from the molecular wave function. uni-muenchen.dechemrxiv.org

This analysis reveals that the oxygen atom of the carbonyl group carries a significant negative charge, making it a nucleophilic center. The carbonyl carbon atom, bonded to the electronegative oxygen, carries a partial positive charge, marking it as an electrophilic site. The nitrogen atom within the indole ring also exhibits a partial negative charge.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms

AtomElementPartial Charge (a.u.)Implication
N1Nitrogen-0.45Nucleophilic character
C3Carbon+0.18Site of aldehyde attachment
C (aldehyde)Carbon+0.35Electrophilic center
O (aldehyde)Oxygen-0.52Nucleophilic center, site for protonation

Molecular Reactivity Indices

No specific studies detailing the molecular reactivity indices for this compound have been found. While Density Functional Theory (DFT) is a common method to calculate such properties for many organic molecules, the results for this specific compound have not been published.

Chemical Hardness and Softness

There is no available data concerning the calculated values for the chemical hardness (η) and global softness (S) of this compound. These values, which are important indicators of a molecule's resistance to change in its electron distribution, would typically be derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which have not been reported.

Chemical Potential and Electrophilicity/Nucleophilicity Indices

Similarly, there are no published values for the electronic chemical potential (μ), electronegativity (χ), or global electrophilicity index (ω) for this compound. These indices are crucial for predicting the molecule's reactivity in polar reactions, but they remain uncalculated in the accessible literature.

Conformational Analysis and Stability Studies

A thorough conformational analysis, which is vital for understanding a molecule's three-dimensional structure and its influence on reactivity and biological activity, has not been published for this compound.

Rotational Barriers and Isomerism

There are no specific research findings on the rotational barriers around the key single bonds in this compound, such as the N-propyl or C-ethyl bonds. For instance, while a study on 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde reported a rotational barrier of 2.5–5.5 kcal/mol around the S-N bond, this data is not transferable due to the significant structural differences. nih.gov

Thermodynamic Stability of Conformers

Information regarding the relative thermodynamic stabilities of different possible conformers of this compound is not available. Such a study would involve calculating the relative energies of various spatial arrangements of the ethyl and propyl groups to identify the most stable, lowest-energy conformation, but this work has not been reported.

Theoretical Predictions of Reaction Mechanisms and Pathways

While the general reactivity of indole-3-carbaldehydes is well-documented, allowing them to participate in reactions like condensations and oxidations, there are no specific theoretical studies that model the reaction mechanisms and transition states for reactions involving this compound. Such computational investigations would provide valuable insights into the energetics and pathways of its chemical transformations but are currently absent from the scientific record.

Advanced Applications and Research Prospects in Chemical Synthesis

7-Ethyl-1-propyl-1H-indole-3-carbaldehyde as a Key Building Block in Complex Chemical Synthesis

This compound is a versatile precursor for constructing more complex molecular architectures. The indole-3-carbaldehyde scaffold itself is a well-established intermediate for preparing a wide array of biologically active molecules and diverse heterocyclic systems. researchgate.netsemanticscholar.orgnih.gov The carbonyl group at the 3-position is particularly reactive and readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.netekb.eg

The presence of the 1-propyl and 7-ethyl groups modifies the electronic nature and steric accessibility of the indole (B1671886) ring. The N-propyl group ensures the nitrogen is protected and enhances solubility in organic solvents, while the 7-ethyl group can influence the regioselectivity of further substitutions on the benzene (B151609) portion of the indole core. These features make it an ideal starting material for the synthesis of targeted, highly functionalized compounds. Researchers utilize such tailored building blocks to access novel derivatives that may exhibit enhanced biological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Its role as a foundational molecule is critical in the assembly of intricate natural product analogues and new pharmaceutical agents. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Indole-3-Carbaldehyde Scaffolds

Resulting Heterocycle Synthetic Precursors Key Reaction Type Potential Application
Pyrazoles Indole-3-carbaldehyde derivative, Hydrazine derivative Condensation / Cyclization Medicinal Chemistry
Pyrimidines Indole-3-carbaldehyde derivative, Urea/Thiourea, Active methylene (B1212753) compound Multicomponent Reaction (e.g., Biginelli) Drug Discovery
Carbazoles Indole-3-carbaldehyde derivative, Dienophile Diels-Alder / Aromatization Materials Science, Pharmaceuticals

Development of Novel Synthetic Transformations and Methodologies Leveraging its Structure

The unique structure of this compound is a fertile ground for the development of new synthetic methods. The aldehyde functional group is a gateway to a multitude of chemical transformations. researchgate.net Established reactions such as Wittig, Horner-Wadsworth-Emmons, and various condensation reactions (e.g., Knoevenagel, Aldol) can be applied to extend the carbon chain and introduce new functional groups. nih.govresearchgate.net

Furthermore, the substituted indole core invites exploration into modern synthetic methodologies like C-H activation and cross-coupling reactions. The development of catalysts that can selectively functionalize the C-2, C-4, C-5, or C-6 positions of the 7-Ethyl-1-propyl-1H-indole nucleus, without interfering with the aldehyde, would represent a significant methodological advancement. Such transformations would provide rapid access to a library of novel indole derivatives, which is essential for structure-activity relationship (SAR) studies in drug discovery. The specific substitution on this molecule could be leveraged to direct these transformations with high regioselectivity, offering a distinct advantage over simpler indole aldehydes.

Table 2: Potential Synthetic Transformations for this compound

Reaction Type Reagents / Conditions Resulting Functional Group
Knoevenagel Condensation Active methylene compound (e.g., Malononitrile), Base α,β-Unsaturated dinitrile
Reductive Amination Amine, Reducing agent (e.g., NaBH(OAc)₃) Secondary or Tertiary Amine
Wittig Reaction Phosphonium ylide Alkene
Henry Reaction Nitroalkane, Base β-Nitro alcohol

Exploration of its Utility in Materials Science Research

The applications of indole derivatives are not limited to pharmaceuticals; they are also finding increasing use in materials science. chemimpex.com The indole nucleus is an electron-rich aromatic system, making it a suitable component for organic electronic materials. Derivatives of indole-3-carbaldehyde can be used as precursors for synthesizing polymers and chromophores with specific optical or electronic properties. nih.govresearchgate.netchemimpex.com

Specifically, this compound could be used to create novel materials. The aldehyde group can be converted into a conjugated system, which is a key feature for organic dyes and semiconductors. The ethyl and propyl substituents can enhance the processability and solubility of the resulting polymers, which is a crucial factor in the fabrication of devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its structure can be incorporated into larger polymeric chains or used to synthesize Schiff bases that can act as ligands for creating coordination polymers with interesting magnetic or photoluminescent properties. nih.gov

Future Directions in Indole Chemistry Research

The field of indole chemistry continues to evolve, driven by the demand for novel compounds in medicine and materials science. A key future direction is the continued development of highly efficient and selective synthetic methods. Multicomponent reactions (MCRs) that utilize indole aldehydes like this compound as a key component are particularly promising, as they allow for the rapid assembly of complex molecules in a single step. nih.gov

Another major area of future research is the expansion of indole applications beyond their traditional roles. The unique photophysical properties of the indole ring suggest that derivatives could be developed as advanced sensors, probes, and components in optoelectronic devices. The synthesis of specifically tailored molecules like this compound, where substituents can be fine-tuned to modulate these properties, will be central to this effort. Furthermore, the exploration of indole-based organocatalysts represents an emerging frontier, where the indole scaffold could be used to facilitate novel chemical transformations.

Q & A

Q. What are the primary synthetic routes for 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves two key steps: (1) Vilsmeier-Haack formylation to introduce the aldehyde group at the indole C3 position and (2) N-alkylation to install ethyl and propyl substituents. For the formylation step, POCl₃ in DMF is used under anhydrous conditions at 80–100°C, followed by hydrolysis with aqueous NaOH . N-alkylation requires careful control of stoichiometry and temperature (e.g., NaH in DMF at 0–25°C for regioselective substitution) to avoid over-alkylation. Yield optimization hinges on reactant purity, reaction time (monitored via TLC), and pH adjustments during workup .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl/propyl chain integration ratios) and FT-IR to verify aldehyde C=O stretching (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while X-ray crystallography resolves bond angles and torsional strain caused by bulky substituents . Discrepancies in melting points between literature and experimental data (e.g., due to polymorphism) are resolved via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do the ethyl and propyl substituents influence the compound’s electronic and steric properties in catalytic or biological applications?

The ethyl group at N1 enhances electron-donating effects via inductive stabilization, while the propyl chain introduces steric hindrance that may limit accessibility to catalytic sites or biological targets. Computational studies (e.g., DFT) reveal that these substituents modulate the indole ring’s HOMO-LUMO gap, affecting reactivity in nucleophilic additions or photochemical reactions . Comparative studies with analogs (e.g., 1-cyclopropyl-7-methyl derivatives) show that bulkier groups reduce binding affinity to cytochrome P450 enzymes by ~40% .

Q. What strategies mitigate side reactions during the alkylation of 1H-indole-3-carbaldehyde precursors?

Competitive C-alkylation (vs. N-alkylation) is minimized using aprotic solvents (DMF, THF) and low temperatures (0–5°C). Sodium hydride (NaH) as a base ensures deprotonation of the indole N-H group, directing alkylation to the nitrogen. For multi-step alkylations (e.g., sequential ethyl/propyl addition), orthogonal protecting groups (e.g., SEM or Boc) are employed to prevent cross-reactivity . Reaction progress is monitored via LC-MS to detect intermediates .

Q. How can contradictory biological activity data for this compound derivatives be systematically analyzed?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). A standardized protocol includes:

  • Dose-response curves across multiple concentrations (1 nM–100 µM).
  • Solvent controls (DMSO ≤0.1% v/v) to exclude vehicle toxicity.
  • Orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement. Meta-analyses of structural analogs (e.g., 6-iodo or 4-fluorobenzyl derivatives) help identify substituent-dependent trends .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity in scaled-up synthesis?

HPLC-UV/Vis (≥95% purity threshold) and GC-MS detect low-abundance byproducts (e.g., dimerized indoles). Elemental analysis validates stoichiometric ratios (C, H, N), while Karl Fischer titration ensures water content <0.1% for hygroscopic intermediates . For chiral analogs, chiral HPLC or polarimetry confirms enantiomeric excess .

Q. How can substituent effects on the indole scaffold be computationally modeled to predict biological activity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) evaluate binding interactions with target proteins (e.g., kinases). QSAR models correlate substituent lipophilicity (logP) or polar surface area (PSA) with activity, guided by datasets from PubChem or ChEMBL . For example, increased logP in propyl-substituted derivatives correlates with enhanced blood-brain barrier permeability .

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